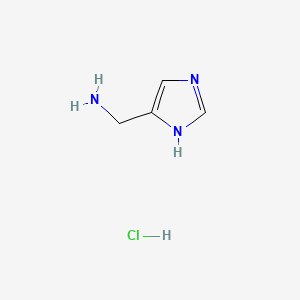

(1H-Imidazol-4-yl)methanamine hydrochloride

Description

Propriétés

IUPAC Name |

1H-imidazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLLIZRHKYQLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672547 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66247-84-5 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-Imidazol-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Histamine H3 Receptor Modulation: A Technical Guide to (1H-Imidazol-4-yl)methanamine Hydrochloride

Abstract

(1H-Imidazol-4-yl)methanamine hydrochloride represents a foundational chemical scaffold of significant interest to researchers and drug development professionals in neuropharmacology and immunology. While not a potent therapeutic agent in its own right, its core structure, featuring the essential imidazole ring, is a critical pharmacophore for a diverse range of high-affinity histamine H3 receptor (H3R) modulators. This technical guide elucidates the mechanism of action not of the compound itself, but of the potent agonists and antagonists derived from it. We will explore the pivotal role of the H3 receptor, its downstream signaling cascades, and the detailed experimental methodologies required to characterize the affinity and functional activity of novel ligands based on the (1H-Imidazol-4-yl)methanamine framework.

Introduction: A Building Block of Potency

(1H-Imidazol-4-yl)methanamine, also known as 4-(aminomethyl)imidazole, is a key synthetic precursor for a multitude of histaminergic ligands.[1] Its structure is deceptively simple, yet it contains the fundamental components for interaction with histamine receptors: the imidazole ring, crucial for receptor binding, and a reactive aminomethyl group that allows for the construction of more complex molecules.[1] The primary utility of this compound in modern drug discovery is as a starting point for developing selective modulators of the histamine H3 receptor, a critical therapeutic target for a range of neurological conditions.

The Histamine H3 Receptor: A Master Regulator

The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[2] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[2] Furthermore, the H3 receptor acts as a heteroreceptor on other, non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2] This positions the H3 receptor as a master regulator of various physiological processes, including wakefulness, cognition, and neuronal function.

The Dominant Signaling Pathway: Gi/o Protein Coupling

The H3 receptor exerts its inhibitory effects primarily through its coupling to the Gi/o family of G proteins.[2] Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] This reduction in cAMP levels subsequently dampens the activity of protein kinase A (PKA) and other downstream effectors. The Gβγ dimer can also contribute to the inhibitory effects by modulating the activity of N-type voltage-gated calcium channels, which reduces calcium influx and, consequently, neurotransmitter release.[2]

Beyond the canonical cAMP pathway, H3 receptor activation has also been linked to the stimulation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[3]

Figure 1: Simplified signaling pathway of the Histamine H3 Receptor.

From Scaffold to Specificity: The Genesis of Agonists and Antagonists

The versatility of the (1H-Imidazol-4-yl)methanamine scaffold lies in its capacity to be chemically modified to produce ligands with distinct pharmacological profiles. The imidazole ring and the adjacent basic nitrogen are generally considered essential for high-affinity binding to the H3 receptor. The differentiation between agonist and antagonist activity is often determined by the nature of the substituents appended to the core structure.

-

Agonists: Typically, potent H3R agonists are developed by extending the aminomethyl group with a second basic moiety, often a piperidine ring. A prime example is 4-(1H-imidazol-4-ylmethyl)piperidine , a potent and selective H3 receptor agonist. Another highly selective agonist is Immethridine , where a pyridine ring is used instead of piperidine.[3][4][5]

-

Antagonists: The conversion of an agonist scaffold to an antagonist often involves the introduction of a lipophilic group. For instance, substituting the piperidine ring of 4-(1H-imidazol-4-ylmethyl)piperidine with lipophilic functional groups can yield some of the most potent H3 receptor antagonists.[6] These lipophilic extensions are thought to occupy a hydrophobic pocket in the receptor, preventing the conformational change required for receptor activation.

| Compound Name | Class | Affinity (Ki) / Potency (pA2/pD2) | Reference(s) |

| 4-(1H-imidazol-4-ylmethyl)piperidine | Agonist | Ki = 0.3 nM, pD2 = 8.0 | |

| Immethridine | Agonist | >300-fold selective for H3R | [3][4][5] |

| Compound 7 (from ref.) | Antagonist | pA2 = 10.10 | |

| 4-(ω-phenylpentyl)-1H-imidazole | Antagonist | pA2 = 7.8 | [7] |

Table 1: Representative examples of H3 receptor modulators derived from the (1H-Imidazol-4-yl)methanamine scaffold.

Experimental Protocols for Mechanistic Characterization

To determine the precise mechanism of action of novel compounds based on the (1H-Imidazol-4-yl)methanamine structure, a combination of binding and functional assays is essential.

Protocol 1: H3 Receptor Competitive Binding Assay

This assay quantifies the affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound.

Materials:

-

Membrane preparation from cells expressing the H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]Nα-methylhistamine.

-

Test Compound.

-

Non-specific binding control: A high concentration of a known H3 ligand (e.g., 10 µM Thioperamide).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates and glass fiber filters.

-

Scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells expressing the H3 receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific control, and membrane preparation.

-

Competition Binding: Serial dilutions of the test compound, radioligand, and membrane preparation.

-

-

Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. Incubate for 60-120 minutes at 25°C with gentle agitation.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for the H3 Receptor Competitive Binding Assay.

Protocol 2: Functional cAMP Assay for Gi-Coupled Receptors

This assay determines the functional activity of a test compound by measuring its effect on cAMP production in whole cells.

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at the H3 receptor.

Materials:

-

Whole cells expressing the H3 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).

-

Cell culture medium and plates.

Step-by-Step Methodology:

-

Cell Plating: Seed H3R-expressing cells into 96- or 384-well plates and culture overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Agonist Mode:

-

Add serial dilutions of the test compound to the cells.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions. A decrease in cAMP indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate the cells with serial dilutions of the test compound.

-

Add a known H3R agonist at its EC80 concentration to stimulate the receptor.

-

Incubate for a specified time.

-

Lyse the cells and measure cAMP levels. A reversal of the agonist-induced cAMP decrease indicates antagonist activity.

-

-

Data Analysis:

-

For agonists: Plot the cAMP response against the log concentration of the compound to determine the EC50.

-

For antagonists: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.

-

Figure 3: Workflow for the Functional cAMP Assay.

Conclusion

This compound is not merely a chemical reagent but a cornerstone for the rational design of potent and selective histamine H3 receptor modulators. Understanding its structural significance provides a gateway to manipulating a key neuroregulatory system. The primary mechanism of action for ligands derived from this scaffold is the modulation of the Gi/o-coupled H3 receptor, leading to changes in intracellular cAMP levels and the fine-tuning of neurotransmitter release in the CNS. The robust binding and functional assays detailed herein are the essential tools for any researcher or drug development professional seeking to unlock the therapeutic potential of this versatile chemical framework.

References

- Stark, H., et al. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 330(1), 3-8. [Link]

- Apodaca, R., et al. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 13(24), 4475-4478. [Link]

- Schwartz, J. C. The histamine H3-receptor: pharmacology, roles and clinical implications studied with agonists. Agents and Actions Supplements, 33, 55-67. [Link]

- Leurs, R., et al. Therapeutic potential of histamine H3 receptor agonists and antagonists. Trends in Pharmacological Sciences, 16(10), 341-345. [Link]

- Apodaca, R., et al. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 13(24), 4475-4478. [Link]

- Shi, Y., et al. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038–75049. [Link]

- Shi, Y., et al. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget. 2017 Sep 26;8(43):75038-75049. [Link]

- Vollinga, R. C., et al. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]

- Wikipedia. Histamine H3 receptor. [Link]

- Kathmann, M., et al. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(5), 516-521. [Link]

- ResearchGate. Immethridine, Histamine H3-Receptor (H3R) Agonist. [Link]

- Semantic Scholar. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. [Link]

Sources

- 1. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-[(1H-imidazol-4-yl) methyl] benzamidines and benzylamidines: novel antagonists of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1H-Imidazol-4-yl)methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Histamine Analogue and Key Building Block

(1H-Imidazol-4-yl)methanamine hydrochloride, with the CAS number 66247-84-5 , is a pivotal intermediate in medicinal chemistry and neuropharmacology.[1][2][3] Structurally, it is a primary amine derivative of imidazole, closely related to the biogenic amine histamine. This compound serves as a crucial building block for the synthesis of a wide array of more complex molecules, particularly those targeting histamine receptors.[4] Its significance lies in the unique combination of the imidazole ring, which is essential for binding to various biological targets, and a reactive aminomethyl group that allows for diverse chemical modifications. This guide provides a comprehensive overview of its synthesis, analytical characterization, applications in drug development, and essential safety protocols, tailored for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 66247-84-5 | [1][2][3] |

| Molecular Formula | C₄H₈ClN₃ | [1] |

| Molecular Weight | 133.58 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥97.0% (typical) | [5] |

| Storage Temperature | Room temperature, protect from light | [5] |

Synthesis and Purification: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity. A common and effective route involves the reductive amination of 4-imidazolecarboxaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol details a two-step synthesis: the formation of the free base, (1H-imidazol-4-yl)methanamine, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of (1H-imidazol-4-yl)methanamine (Free Base)

This step involves the formation of an oxime from 4-imidazolecarboxaldehyde, followed by its reduction to the primary amine.

-

Materials:

-

4-imidazolecarboxaldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Distilled water

-

Methanol

-

Acetyl chloride

-

Palladium on carbon (5%)

-

Celite

-

-

Procedure:

-

To a stirred solution of 4-imidazolecarboxaldehyde (800 mg, 8.3 mmol) and sodium carbonate (445 mg, 4.2 mmol) in distilled water (14 ml), add hydroxylamine hydrochloride (1.27 g, 18.3 mmol).

-

Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

Concentrate the reaction mixture in vacuo to approximately 3 ml and cool in an ice bath to induce precipitation.

-

Collect the solid oxime by filtration, and recrystallize from ethanol to yield 1H-imidazole-4-carbaldehyde oxime as a colorless powder.[6]

-

In a separate flask, add acetyl chloride (1.06 ml) dropwise to methanol (39 ml) at 0 °C under a nitrogen atmosphere and stir for 30 minutes.

-

Add the previously synthesized oxime to this solution, followed by the addition of 5% palladium on carbon (296 mg, 2.40 mmol).

-

Hydrogenate the mixture at atmospheric pressure overnight.

-

Filter the resulting mixture through a celite pad, washing with methanol (30 ml).

-

Collect the filtrate, which contains the desired (1H-imidazol-4-yl)methanamine.[6]

-

Step 2: Formation of the Hydrochloride Salt

The crude free base from Step 1 is converted to its more stable and handleable hydrochloride salt.

-

Materials:

-

Crude (1H-imidazol-4-yl)methanamine solution in methanol

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or dioxane)

-

Diethyl ether (or other suitable non-polar solvent for precipitation)

-

-

Procedure:

-

Take the methanolic solution of (1H-imidazol-4-yl)methanamine obtained from the previous step.

-

Slowly add a solution of hydrochloric acid dropwise with vigorous stirring. The amount of acid should be stoichiometric to the amine.

-

The hydrochloride salt will precipitate out of the solution. The addition of a non-polar solvent like diethyl ether can aid in complete precipitation.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with cold diethyl ether to remove any remaining impurities.

-

Dry the final product, this compound, under vacuum.[7]

-

Purification

For applications requiring high purity, the crude hydrochloride salt can be further purified by recrystallization. A common solvent system for recrystallization is ethanol. The process involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly, which facilitates the formation of well-defined crystals.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the imidazole ring protons, the methylene protons adjacent to the amine, and the amine protons. The chemical shifts and coupling constants are characteristic of the molecular structure.

-

¹³C NMR: Reveals the number and types of carbon atoms. Distinct signals for the imidazole ring carbons and the methylene carbon are expected.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base, (1H-imidazol-4-yl)methanamine.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the amine and the imidazole ring, C-H stretching, and C=N and C=C stretching of the imidazole ring would be observed.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any impurities. A single, sharp peak indicates a high degree of purity.

Caption: Analytical workflow for the characterization of the title compound.

Applications in Drug Development: A Precursor to Histamine H₃ Receptor Antagonists

The primary application of this compound in drug development is as a key precursor for the synthesis of histamine H₃ receptor antagonists.[9] The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[10] Antagonists of this receptor have shown therapeutic potential for a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[10]

Mechanism of Action of H₃ Receptor Antagonists

H₃ receptor antagonists work by blocking the inhibitory effect of histamine on its own release. This leads to an increased concentration of histamine in the synaptic cleft, which in turn enhances the activity of other neurotransmitter systems, such as those involving acetylcholine and dopamine.[11] This modulation of neurotransmitter release is believed to be the basis for the cognitive-enhancing and wake-promoting effects of H₃ receptor antagonists.[10]

Role in the Synthesis of H₃ Receptor Antagonists

This compound provides the essential imidazole-methylamine pharmacophore required for potent H₃ receptor antagonism. The primary amine group serves as a versatile handle for the introduction of various lipophilic side chains, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. For instance, it can be used as a starting material for the synthesis of compounds based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, which has proven to be a fruitful template for the discovery of potent H₃ receptor antagonists.[9]

Caption: Mechanism of action of H₃ receptor antagonists derived from the title compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions to minimize risk.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[10]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to researchers in medicinal chemistry and drug development. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable building block for the creation of novel therapeutic agents, particularly histamine H₃ receptor antagonists. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its successful application in the laboratory. This guide provides a solid foundation for professionals working with this important chemical intermediate.

References

- H3 receptor antagonist - Wikipedia. (n.d.).

- (1H-IMidazol-4-yl)MethanaMine, HCl - ChemBK. (n.d.).

- Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed. (n.d.).

- Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed. (2022, April 19).

- Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed. (n.d.).

- Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PubMed. (n.d.).

- This compound | CAS 66247-84-5 - American Elements. (n.d.).

- 5-Aminoimidazole-4-carboxamide hydrochloride | C4H7ClN4O | CID 66146 - PubChem. (n.d.).

- (1h-imidazol-4-yl)methanamine dihydrochloride (C4H7N3) - PubChemLite. (n.d.).

- Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed. (n.d.).

- Synthesis and Pharmacological Studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1- Yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a Novel Antiarrhythmic Agent With Class II and Class III Activities - PubMed. (n.d.).

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. (2023, January 23).

- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. (n.d.).

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023, January 23).

- Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed. (n.d.).

- (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. (2025, August 7).

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (2022, January 10).

- Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed. (n.d.).

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (2024, September 5).

- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. benchchem.com [benchchem.com]

- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 6. (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of (1H-Imidazol-4-yl)methanamine hydrochloride

An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanamine Hydrochloride

Abstract

(1H-Imidazol-4-yl)methanamine, a structural isomer of the crucial biogenic amine histamine, serves as a valuable building block in medicinal chemistry and drug development. Its imidazole core is a privileged scaffold found in numerous biologically active compounds. This guide provides a comprehensive, in-depth technical overview for the synthesis of (1H-Imidazol-4-yl)methanamine as its stable hydrochloride salt. We will focus on a robust and widely-used synthetic pathway starting from 4-imidazolecarboxaldehyde, detailing the experimental protocol, exploring the underlying reaction mechanisms, and outlining methods for product characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important intermediate.

Introduction: Significance and Context

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in a vast array of natural products and pharmaceuticals, including the amino acid histidine and the neurotransmitter histamine.[1][2][3] The biological importance of these molecules underscores the utility of substituted imidazoles as key intermediates in drug discovery.

(1H-Imidazol-4-yl)methanamine is of particular interest due to its structural similarity to histamine. Histamine is synthesized in the body from histidine via decarboxylation and is a critical mediator in allergic responses, gastric acid secretion, and neurotransmission.[4][5][6] The target compound, by presenting the same imidazole and ethylamine backbone but with a different connectivity (4-substituted vs. 2-substituted in histamine's biological precursor), provides a unique scaffold for developing selective agonists or antagonists for histamine receptors and other biological targets. Its hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for further synthetic manipulations and formulation studies.

Overview of Synthetic Strategies

The synthesis of substituted imidazoles can be approached through two primary strategies:

-

De Novo Ring Construction: Building the imidazole ring from acyclic precursors. Classic methods like the Debus synthesis (from a dicarbonyl compound, an aldehyde, and ammonia) or the Radziszewski synthesis offer routes to variously substituted imidazoles.[3][7] While powerful, these methods may require optimization to achieve the specific substitution pattern of the target molecule with high regioselectivity.[8]

-

Functional Group Interconversion on a Pre-formed Imidazole Ring: This is often the more direct and efficient approach when a suitable imidazole starting material is commercially available. For (1H-Imidazol-4-yl)methanamine, the readily accessible 4-imidazolecarboxaldehyde provides an ideal starting point for introducing the aminomethyl group.

This guide will focus on the second strategy, which offers a reliable, high-yield, and scalable pathway to the desired product.

Recommended Synthetic Pathway: From 4-Imidazolecarboxaldehyde

The chosen pathway is a two-step process involving the conversion of an aldehyde to an oxime, followed by the reduction of the oxime to the primary amine. This method is well-documented and avoids the use of more hazardous reagents like cyanides or azides.

Principle of the Synthesis

The synthesis proceeds via two key transformations:

-

Oxime Formation: 4-Imidazolecarboxaldehyde is reacted with hydroxylamine hydrochloride. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to yield the corresponding 1H-imidazole-4-carbaldehyde oxime.

-

Catalytic Hydrogenation: The C=N double bond of the oxime is reduced to a C-N single bond to form the primary amine. This is efficiently achieved using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The resulting free amine is then converted in situ or in a subsequent step to its hydrochloride salt for stability and ease of isolation.[9]

Overall Synthetic Workflow

The following diagram illustrates the complete workflow from starting material to the final, purified hydrochloride salt.

Caption: High-level workflow for the synthesis of (1H-Imidazol-4-yl)methanamine HCl.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[9] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.3.1 Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Moles (mmol) | Quantity | Role |

| 4-Imidazolecarboxaldehyde | C₄H₄N₂O | 96.09 | 8.3 | 800 mg | Starting Material |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 18.3 | 1.27 g | Oxime Formation |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 4.2 | 445 mg | Base |

| Distilled Water | H₂O | 18.02 | - | 14 mL | Solvent |

| Methanol | CH₃OH | 32.04 | - | 39 mL | Solvent |

| Acetyl Chloride | CH₃COCl | 78.50 | - | 1.06 mL | HCl Source |

| Palladium on Carbon (5%) | Pd/C | - | 2.40 | 296 mg | Catalyst |

| Celite® | - | - | - | - | Filtration Aid |

| Ethanol | C₂H₅OH | 46.07 | - | As needed | Recrystallization |

3.3.2 Step 1: Synthesis of 1H-Imidazole-4-carbaldehyde Oxime

-

To a suitable round-bottom flask, add 4-imidazolecarboxaldehyde (800 mg, 8.3 mmol), sodium carbonate (445 mg, 4.2 mmol), and distilled water (14 mL).

-

Stir the mixture to form a suspension.

-

Add hydroxylamine hydrochloride (1.27 g, 18.3 mmol) to the mixture.

-

Seal the flask and stir the reaction at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, concentrate the reaction mixture under reduced pressure (rotary evaporator) to a volume of approximately 3 mL.

-

Cool the concentrated mixture in an ice bath to induce precipitation of the product.

-

Collect the solid by vacuum filtration.

-

Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool, inducing recrystallization to afford the purified oxime as a colorless powder.

3.3.3 Step 2: Reduction and Formation of Hydrochloride Salt

-

Caution: This step involves hydrogen gas and a pyrophoric catalyst. Ensure the setup is properly assembled for hydrogenation and purged with an inert gas (Nitrogen or Argon) before introducing hydrogen.

-

In a separate round-bottom flask, carefully add acetyl chloride (1.06 mL) dropwise to anhydrous methanol (39 mL) at 0 °C (ice bath) under a nitrogen atmosphere. Stir for 30 minutes. This generates a solution of HCl in methanol.

-

To this acidic methanol solution, add the dried 1H-imidazole-4-carbaldehyde oxime (e.g., 330 mg from the previous step).

-

Carefully add 5% Palladium on Carbon (296 mg) to the reaction mixture.

-

Replace the nitrogen atmosphere with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at atmospheric pressure overnight.

-

Upon reaction completion (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Note: The filter cake is flammable and should be quenched carefully with water.

-

Wash the Celite® pad with additional methanol (30 mL) to ensure complete recovery of the product.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound salt.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol, to yield the final product.

Mechanistic Insights

Understanding the reaction mechanisms provides a rationale for the experimental conditions and potential side reactions.

Sources

- 1. Frontiers | Molecular Regulation of Histamine Synthesis [frontiersin.org]

- 2. Histamine - Wikipedia [en.wikipedia.org]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. Histamine synthesis and lessons learned from histidine decarboxylase deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Regulation of Histamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 9. (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9 [amp.chemicalbook.com]

An In-depth Technical Guide to (1H-Imidazol-4-yl)methanamine Hydrochloride: A Key Building Block for Histamine Receptor Ligands

This guide provides a comprehensive technical overview of (1H-Imidazol-4-yl)methanamine hydrochloride, a pivotal building block in medicinal chemistry, particularly in the development of histamine H3 and H4 receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and applications.

Introduction: The Significance of the 4-(Aminomethyl)imidazole Scaffold

(1H-Imidazol-4-yl)methanamine, also known as 4-(aminomethyl)imidazole, is a structural analog of histamine, a fundamental biogenic amine. The presence of the imidazole ring and the ethylamine side chain in histamine is crucial for its interaction with its four receptor subtypes (H1, H2, H3, and H4). By modifying this basic scaffold, medicinal chemists can design ligands with tailored selectivity and activity at these receptors. This compound serves as a stable, readily available starting material for such synthetic endeavors, particularly in the quest for novel therapeutics targeting the histamine H3 and H4 receptors, which are implicated in a range of neurological and inflammatory disorders.[1][2]

Physicochemical Properties

The hydrochloride salt of (1H-Imidazol-4-yl)methanamine is typically a solid, which enhances its stability and ease of handling compared to the free base.[3] While experimental data for the hydrochloride salt is not extensively reported in the literature, the following table summarizes its key chemical identifiers and predicted properties of the free base.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 4-(Aminomethyl)imidazole hydrochloride, C-(1H-Imidazol-4-yl)-methylamine hydrochloride | [4] |

| CAS Number | 66247-84-5 | [5][6] |

| Molecular Formula | C₄H₈ClN₃ | [5] |

| Molecular Weight | 133.58 g/mol | [5] |

| Appearance | Predicted to be a solid | General knowledge of hydrochloride salts |

| Boiling Point (Free Base) | 341.9 ± 17.0 °C (Predicted) | [4] |

| Density (Free Base) | 1.199 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (Free Base) | 14.33 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a two-step process starting from 4-imidazolecarboxaldehyde. This involves the formation of an oxime intermediate, followed by its reduction to the primary amine and subsequent conversion to the hydrochloride salt.

Synthetic Pathway

Sources

- 1. 4H-Imidazole - Explore the Science & Experts | ideXlab [idexlab.com]

- 2. Synthesis and functional characterization of imbutamine analogs as histamine H3 and H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. parchem.com [parchem.com]

An In-Depth Technical Guide to (1H-Imidazol-4-yl)methanamine Hydrochloride for Histamine Receptor Research

Introduction: The Role of Imidazole Scaffolds in Histamine Receptor Modulation

Histamine is a fundamental biogenic amine that orchestrates a wide array of physiological and pathological processes by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] These receptors are critical drug targets for conditions ranging from allergic rhinitis (H1 antagonists) and gastric ulcers (H2 antagonists) to neurological disorders and chronic inflammation (H3 and H4 antagonists/inverse agonists).[1][2] The endogenous ligand, histamine, features a characteristic imidazole ring, making imidazole-based compounds prime candidates for development as selective agonists and antagonists to probe receptor function and create novel therapeutics.

(1H-Imidazol-4-yl)methanamine, a structural analog of histamine, represents a core chemical scaffold for investigating histamine receptor pharmacology. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on how to systematically characterize the activity of (1H-Imidazol-4-yl)methanamine hydrochloride and similar compounds across the full panel of histamine receptors. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for in vitro and in vivo characterization, and illustrate the underlying signaling pathways.

Section 1: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is the foundation of reproducible pharmacological research. This compound is the salt form of the parent amine, typically used to improve stability and solubility in aqueous solutions for experimental use.

Compound Identification and Properties

| Property | Value | Source |

| Compound Name | This compound | [3][4] |

| Synonyms | 4-(Aminomethyl)imidazole hydrochloride, C-(1H-Imidazol-4-yl)-methylamine HCl | [5] |

| CAS Number | 66247-84-5 | [3][4] |

| Molecular Formula | C₄H₈ClN₃ | [3] |

| Molecular Weight | 133.58 g/mol | [3] |

| Appearance | Solid (Predicted) | - |

| Storage Temperature | 2-8°C | [5] |

Chemical Synthesis Overview

The synthesis of the parent compound, (1H-imidazol-4-yl)methanamine, can be achieved through a reductive amination pathway starting from 4-imidazolecarboxaldehyde. A common route involves the formation of an oxime intermediate, followed by hydrogenation.[5]

Synthesis Steps:

-

Reaction of 4-imidazolecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to form 1H-imidazole-4-carbaldehyde oxime.[5]

-

Hydrogenation of the resulting oxime using a catalyst such as Palladium on carbon (Pd/C) in a methanolic hydrogen chloride solution.[5]

-

The final product, (1H-imidazol-4-yl)methanamine, is obtained as its hydrochloride salt after filtration and purification.[5]

This process provides a reliable method for obtaining the necessary starting material for pharmacological evaluation.

Section 2: Histamine Receptor Signaling Pathways

Understanding the canonical signaling cascades initiated by each histamine receptor is crucial for designing appropriate functional assays and interpreting results. Each receptor subtype preferentially couples to a specific class of heterotrimeric G proteins, triggering distinct downstream events.[1]

-

H1 Receptor (H1R): Couples primarily to Gαq/11 proteins. Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][6]

-

H2 Receptor (H2R): Couples to Gαs proteins. Activation of Gαs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[7][8]

-

H3 Receptor (H3R) & H4 Receptor (H4R): Both couple to Gαi/o proteins. Activation of Gαi inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits released upon Gαi activation can also modulate other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][6]

Section 3: In Vitro Characterization Workflow

A systematic in vitro evaluation is essential to determine a compound's affinity, potency, and functional activity at each histamine receptor subtype. The following workflow provides a self-validating system to build a comprehensive pharmacological profile.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for each human histamine receptor subtype by measuring its ability to compete with a specific high-affinity radioligand.

Causality: This assay directly measures the physical interaction between the compound and the receptor. A low Ki value indicates high binding affinity. By testing across all four receptor subtypes, we can establish the compound's selectivity profile.

| Parameter | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |

| Cell Line | HEK293 cells expressing hH1R | CHO or HEK293 cells expressing hH2R | CHO or HEK293 cells expressing hH3R | HEK293 or SK-N-MC cells expressing hH4R |

| Radioligand | [³H]Mepyramine | [¹²⁵I]Iodoaminopotentidine | [³H]Nα-methylhistamine | [³H]Histamine |

| Non-specific | 10 µM Mianserin | 1 µM Tiotidine | 100 µM Clobenpropit | 10 µM JNJ7777120 |

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the human histamine receptor of interest to ~90% confluency.

-

Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL. Store at -80°C.

-

-

Binding Reaction:

-

In a 96-well plate, add in order: assay buffer, varying concentrations of the test compound ((1H-Imidazol-4-yl)methanamine HCl), a fixed concentration of the appropriate radioligand (at its approximate Kd value), and the cell membrane preparation.

-

For determining non-specific binding, add the corresponding non-specific ligand instead of the test compound. For total binding, add buffer.

-

-

Incubation:

-

Incubate the plate at room temperature (or 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This traps the receptor-bound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Assays

Objective: To determine the functional activity (potency, EC50; and efficacy, Emax) of the compound at receptors where it shows significant binding affinity (e.g., Ki < 1 µM). This will classify it as an agonist, antagonist, or inverse agonist.

Causality: Since H1R signals via Gq to release intracellular calcium, measuring the transient increase in cytosolic calcium provides a direct readout of receptor activation.

Step-by-Step Methodology:

-

Cell Plating: Seed HEK293 cells expressing hH1R into black, clear-bottom 96-well microplates at a density of 40,000-50,000 cells per well and incubate for 24 hours.[9]

-

Dye Loading:

-

Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate for 60 minutes at 37°C, then 30 minutes at room temperature, protected from light.

-

-

Compound Addition and Measurement:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of agonist (like histamine) plus varying concentrations of the test compound (for antagonist mode).

-

Measure the fluorescence intensity over time (typically 90-180 seconds) to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration.

-

For agonist mode, plot the response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like histamine.

-

For antagonist mode, perform the agonist dose-response in the presence of the test compound to determine the IC50 and calculate the pA2 value.

-

Causality: H2R signals via Gs to increase cAMP levels. Measuring the accumulation of cAMP is a direct measure of H2R agonism.

Step-by-Step Methodology:

-

Cell Culture: Culture CHO-K1 or HEK293 cells expressing hH2R.

-

Assay Procedure:

-

Harvest and resuspend cells in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Add varying concentrations of the test compound to the cells in a 96-well plate.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.[10]

-

Lyse the cells to release intracellular cAMP.

-

-

cAMP Detection:

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen.

-

-

Data Analysis:

-

Plot the cAMP level against the log concentration of the test compound.

-

Use non-linear regression to determine the EC50 and Emax relative to a full agonist like histamine or amthamine.

-

Causality: Gi-coupled receptors, like H3R and H4R, facilitate the exchange of GDP for GTP on the Gα subunit upon activation. Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation, a proximal step to receptor agonism.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing hH3R or hH4R as described in the radioligand binding protocol.

-

Assay Reaction:

-

In a 96-well plate, incubate the membranes with assay buffer containing GDP, varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.

-

To test for antagonist activity, include a fixed concentration of a known agonist (e.g., (R)-α-methylhistamine) along with varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for nucleotide exchange.

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters, trapping the G-protein-bound [³⁵S]GTPγS.

-

Wash the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound to determine EC50 and Emax for agonist activity.

-

Section 4: In Vivo Characterization

Objective: To assess the compound's effect on central nervous system histamine dynamics, a key physiological function modulated by the H3 autoreceptor.

Sources

- 1. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of a cloned rat histamine H2 receptor mediating inhibition of arachidonate release and activation of cAMP accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. parchem.com [parchem.com]

- 5. (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. escholarship.org [escholarship.org]

A-In-depth-Technical-Guide-on-the-Structure-Activity-Relationship-of-(1H-Imidazol-4-yl)methanamine-hydrochloride

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

(1H-Imidazol-4-yl)methanamine, the core of the hydrochloride salt, is a foundational scaffold in medicinal chemistry, primarily due to its structural analogy to endogenous histamine. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this scaffold with its biological targets, with a particular focus on the histamine receptor family. We will deconstruct the molecule into its key pharmacophoric elements: the imidazole ring, the methylene linker, and the terminal amino group. For each component, we will explore how structural modifications—such as substitution, bioisosteric replacement, and conformational constraint—modulate receptor affinity, selectivity, and functional activity. This analysis is grounded in established principles of medicinal chemistry and supported by data from seminal studies. The guide includes detailed experimental protocols for synthesizing analogs and for conducting in vitro receptor binding assays, providing researchers with the practical tools needed to navigate the complexities of SAR-driven drug discovery.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle that holds a privileged position in medicinal chemistry.[1] Its unique electronic properties and ability to participate in diverse biological interactions have established it as a critical component in a multitude of therapeutic agents.[2][3] The imidazole nucleus is a fundamental part of the essential amino acid histidine and the neurotransmitter histamine, underscoring its intrinsic biological relevance.[1][2] Its amphoteric nature, with a pKa around 7, allows it to function as both a hydrogen bond donor and acceptor at physiological pH, a critical feature for molecular recognition at biological targets.[1]

(1H-Imidazol-4-yl)methanamine is a simple yet potent derivative of histamine. Its structure presents the essential pharmacophoric features required for interaction with histamine receptors: a heterocyclic ring capable of specific tautomeric and hydrogen bonding interactions, and a protonatable amino group that provides a cationic center for electrostatic interactions. Understanding the SAR of this scaffold is paramount for the rational design of novel ligands with tailored potency, selectivity, and pharmacokinetic profiles for targets like the histamine H1, H2, H3, and H4 receptors.[4][5]

The (1H-Imidazol-4-yl)methanamine Pharmacophore

To systematically analyze the SAR, we must first define the core pharmacophoric features of the molecule. These are the essential structural elements and their spatial arrangement that are recognized by the receptor and are responsible for the molecule's biological activity.

Caption: Core pharmacophoric elements of (1H-Imidazol-4-yl)methanamine.

The key features are:

-

The Imidazole Ring: Acts as a versatile hydrogen bond donor and acceptor. Its tautomeric states (Nτ-H vs. Nπ-H) can be critical for receptor recognition.

-

The Methylene Linker: Provides conformational flexibility, determining the spatial relationship between the imidazole ring and the amino group.

-

The Terminal Amino Group: At physiological pH, this group is protonated, forming a cationic center that typically engages in a crucial electrostatic or salt-bridge interaction with an acidic residue (e.g., Aspartate) in the receptor binding pocket.[6]

Systematic Structure-Activity Relationship (SAR) Analysis

The following sections will dissect the SAR of the (1H-Imidazol-4-yl)methanamine scaffold by examining the impact of structural modifications at each pharmacophoric feature. The discussion will focus primarily on interactions with the histamine H3 receptor, a G-protein coupled receptor (GPCR) that has been a significant target for drug discovery in neurology and beyond.[7][8]

The Imidazole Ring: The Recognition Element

The imidazole ring is often considered the primary recognition element for histamine receptors. Modifications here can profoundly impact affinity and selectivity.

-

Substitution at C2 and C5: Introduction of small alkyl groups at the C2 or C5 positions can be tolerated but often leads to a decrease in potency. This suggests these positions may be sterically constrained within the binding pocket. However, specific substitutions can sometimes enhance selectivity for one receptor subtype over others.

-

Substitution at the Nitrogen Atoms (Nτ and Nπ): The ability of the ring to act as a hydrogen bond donor is crucial. Alkylation of the ring nitrogens, preventing this interaction, generally abolishes activity. The specific tautomer (Nτ-H or Nπ-H) recognized by the receptor is a key determinant of binding.

-

Bioisosteric Replacement: Replacing the imidazole ring with other heterocycles is a common strategy to modulate properties like pKa, metabolic stability, and receptor selectivity. While replacing the imidazole ring with a piperidine moiety has been successful for some classes of H3 antagonists, it often leads to a loss of affinity in many scaffolds, highlighting the specific importance of the imidazole's electronic and hydrogen-bonding characteristics.[9] Other heterocycles like thiazoles have also been explored, with some thiazole-based ligands showing potent H3 receptor binding affinities in the nanomolar range.[10]

The Methylene Linker: The Spacer

The linker connecting the imidazole ring to the basic nitrogen determines the distance and relative orientation of these two key binding groups.

-

Linker Length: For histamine H3 receptor antagonists, a linker of 3 to 4 atoms (e.g., a propyl or butyl chain) is often optimal. This contrasts with histamine itself, which has a two-carbon (ethyl) linker. This difference is a cornerstone of selectivity between agonists and antagonists. For instance, many potent H3 antagonists feature a 4-(3-phenoxypropyl)-1H-imidazole structure.[11]

-

Conformational Rigidity: Introducing conformational constraints, such as incorporating the linker into a ring system (e.g., piperidine), can lock the molecule into a bioactive conformation, potentially increasing affinity and reducing off-target effects. This strategy has been used to develop potent H3 antagonists.[12]

The Terminal Amino Group: The Anchor

The basic amino group is the primary anchoring point for most histamine receptor ligands, forming a strong ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor.[6]

-

Basicity (pKa): The pKa of the amino group is critical. It must be sufficiently basic to be protonated at physiological pH (around 7.4).

-

Substitution:

-

Primary vs. Secondary vs. Tertiary Amines: While the primary amine of (1H-Imidazol-4-yl)methanamine is a good starting point, SAR studies for H3 antagonists have shown that secondary and tertiary amines, often incorporated into a cyclic structure like a pyrrolidine or piperidine ring, can lead to significantly higher potency.[10][13]

-

Bulky Substituents: The space around the cationic binding site can accommodate specific substituents. The nature and size of these groups can fine-tune affinity and selectivity across the histamine receptor family.

-

SAR Summary Table: Imidazole-Based Histamine H3 Antagonists

| Compound Class | Modification | Key SAR Finding | Resulting Affinity (Ki) |

| Imidazole-Alkylamines | Lengthening ethyl linker to propyl/butyl | Increases H3 antagonist potency | nM to sub-nM[11] |

| Proxifans | para-substitution on phenoxy ring | Carbonyl substitutions significantly increase potency | Sub-nM[11] |

| Piperidine Analogues | Replacement of imidazole with piperidine | Generally reduces affinity, but effective in some ether derivatives | nM[9] |

| Thiazole Analogues | Replacement of imidazole with thiazole | Potent ligands, especially with piperidine/pyrrolidine basic heads | nM[10] |

Experimental Workflows for SAR Determination

A robust SAR campaign relies on systematic chemical synthesis and precise biological evaluation.

General Synthesis of Analogs

The synthesis of analogs of (1H-Imidazol-4-yl)methanamine often involves standard heterocyclic chemistry. A common approach for creating a library of analogs involves coupling a functionalized imidazole core with various side chains.

Caption: A generalized workflow for the synthesis of (1H-Imidazol-4-yl)methanamine analogs.

Protocol 1: General Synthesis of N-Substituted (1H-Imidazol-4-yl)methanamine Analogs

-

Protection: Protect the imidazole nitrogen (e.g., with a trityl or tosyl group) if it interferes with subsequent reactions.

-

Amine Formation: Start with 4-(chloromethyl)-1H-imidazole or 4-formyl-1H-imidazole. For the formyl derivative, perform reductive amination with a desired primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Deprotection: Remove the protecting group from the imidazole nitrogen under appropriate conditions (e.g., acid treatment for trityl).

-

Purification: Purify the final compound using column chromatography or preparative HPLC.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation: Receptor Binding Assay

The primary method for quantifying the affinity of a new analog for its target is the competitive radioligand binding assay. This assay measures how effectively the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor.[7]

Protocol 2: Histamine H3 Receptor Competition Binding Assay

This protocol is adapted from standard methodologies used in the field.[7]

-

Materials & Reagents:

-

Receptor Source: Membrane preparations from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.[7]

-

Radioligand: A high-affinity H3 receptor antagonist, such as [³H]Nα-methylhistamine.[7]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.[7]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled H3 ligand like Thioperamide or Clobenpropit.[7]

-

Test Compounds: Serial dilutions of the newly synthesized analogs.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[7]

-

Detection: Scintillation counter and scintillation cocktail.[7]

-

-

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (buffer, radioligand, membranes), Non-specific Binding (buffer, radioligand, membranes, non-specific control), and Competition Binding (buffer, radioligand, membranes, and serial dilutions of the test compound).

-

Incubation: Add the components to the wells. Initiate the binding reaction by adding the membrane preparation. Incubate the plate with gentle agitation for 60-120 minutes at room temperature.[7]

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.[7]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent specific binding for each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ value to a Ki (inhibition constant), which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates higher binding affinity.[7]

-

Conclusion and Future Directions

The (1H-Imidazol-4-yl)methanamine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent biological relevance and synthetic tractability make it an enduring starting point for the development of novel therapeutics. A thorough understanding of its structure-activity relationship is the critical first step in this endeavor. By systematically modifying the imidazole ring, the linker, and the basic amine, researchers can rationally design ligands with desired pharmacological profiles.

Future efforts will likely focus on developing ligands with improved subtype selectivity, particularly between the highly homologous H3 and H4 receptors.[8] Furthermore, optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) remains a key challenge. Strategies such as incorporating metabolic blockers or modulating physicochemical properties will be crucial for translating high in vitro potency into in vivo efficacy. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon as they continue to explore the vast therapeutic potential of this versatile chemical scaffold.

References

- BenchChem. The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry. [URL: https://www.benchchem.com/technical-guides/the-imidazole-scaffold-a-cornerstone-of-modern-medicinal-chemistry][1]

- Tripathi, P., & Malviya, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Oriental Journal of Chemistry, 39(3). [URL: https://dx.doi.org/10.13005/bpj/2696][2]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3245–3266. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8329171/][3]

- BenchChem. Application Notes and Protocols: H3 Receptor Binding Assay Using Bavisant. [URL: https://www.benchchem.com/application-notes/h3-receptor-binding-assay-using-bavisant][7]

- Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. ResearchGate. [URL: https://www.researchgate.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34354342/][15]

- Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4884848/][8]

- De Esch, I. J., et al. (2001). Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE. Journal of Medicinal Chemistry, 44(10), 1545-1551. [URL: https://pubmed.ncbi.nlm.nih.gov/11356102/][16]

- Ter Laak, A. M., et al. (1995). The Histamine H1-Receptor Antagonist Binding Site. A Stereoselective Pharmacophoric Model Based upon (Semi-)Rigid H1-Antagonists and Including a Known Interaction Site on the Receptor. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm00017a019][17]

- Ter Laak, A. M., et al. (1995). The histamine H1-receptor antagonist binding site. A stereoselective pharmacophoric model based upon (semi-)rigid H1-antagonists and including a known interaction site on the receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7650688/][18]

- Kaczor, A. A., & Selent, J. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Molecules, 26(6), 1759. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8003613/][6]

- Fox, G. B., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [URL: https://pubmed.ncbi.nlm.nih.gov/16675200/][12]

- Bhanuprakash, G. (2018). Pharmacology of Histamine, Histamine receptors and Anti-histamine Drugs : Part 3. YouTube. [URL: https://www.youtube.

- Kathmann, M., et al. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Journal of Medicinal Chemistry, 44(19), 3169-3175. [URL: https://pubmed.ncbi.nlm.nih.gov/11543739/][9]

- Meier, G., et al. (2000). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry, 43(21), 3987-3994. [URL: https://pubmed.ncbi.nlm.nih.gov/11052802/][11]

- Liu, H., et al. (2004). Development of a homogeneous binding assay for histamine receptors. Analytical Biochemistry, 335(1), 126-132. [URL: https://pubmed.ncbi.nlm.nih.gov/15519569/][5]

- Ly, K. S., et al. (2009). Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 893-896. [URL: https://pubmed.ncbi.nlm.nih.gov/19119007/][13]

- de Graaf, C., et al. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 60(17), 7425-7437. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00854][19]

- Innoprot. Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. [URL: https://www.innoprot.com/en/products/gpcr-functional-assays/histamine-h1-receptor-assay][20]

- Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/hi-affi-in-vitro-cell-based-histamine-receptor-functional-assay-service.htm][21]

- Deng, H., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185. [URL: https://pubmed.ncbi.nlm.nih.gov/21130635/][22]

- Smits, R. A., et al. (2008). Fragment Based Design of New H4 Receptor−Ligands with Anti-inflammatory Properties in Vivo. Journal of Medicinal Chemistry, 51(8), 2457-2467. [URL: https://pubs.acs.org/doi/10.1021/jm7014217][23]

- Heydasch, U., et al. (2021). Structure-activity relationship and mode of action studies highlight 1-(4-biphenylylmethyl)-1H-imidazole derived small molecules as potent CYP121 inhibitors. ChemMedChem, 16(15), 2419-2430. [URL: https://pubmed.ncbi.nlm.nih.gov/34010508/][24]

- da Silva, F. de A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [URL: https://www.researchgate.net/publication/367503463_Imidazole_Synthesis_Functionalization_and_Physicochemical_Properties_of_a_Privileged_Structure_in_Medicinal_Chemistry][25]

- Tutone, M., et al. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. International Journal of Molecular Sciences, 22(24), 13327. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8702871/][26]

- ResearchGate. Structure–activity relationship of synthesized compounds. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-synthesized-compounds_fig2_346430751][27]

- BenchChem. (1H-Imidazol-4-YL)methanamine | High-Purity Reagent. [URL: https://www.benchchem.com/product/b081767][28]

- Khanfar, M. A., Reiner, D., Hagenow, S., & Stark, H. (2018). Design, synthesis, and biological evaluation of novel oxadiazole- and thiazole-based histamine H3R ligands. Bioorganic & Medicinal Chemistry, 26(14), 4034-4046. [URL: https://www.ku-forskning.ku.dk/portal/en/publications/design-synthesis-and-biological-evaluation-of-novel-oxadiazole-and-thiazolebased-histamine-h3r-ligands(a5b8a0e0-e3e7-4c4f-9e7f-5d2f6f5904d9).html][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(1H-Imidazol-4-yl)methanamine Hydrochloride: A Technical Guide to its Role as a Histamine H4 Receptor Agonist Core

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract